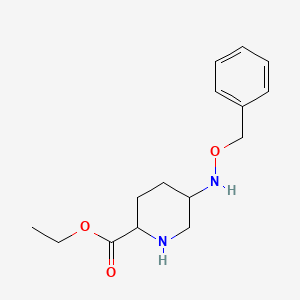

ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Description

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a chiral piperidine derivative characterized by its stereochemistry (2R,5S), a benzyloxyamino group at the 5-position, and an ethyl ester at the 2-position. This compound is structurally related to β-lactamase inhibitors, particularly avibactam sodium, where it serves as a synthetic intermediate or impurity . Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . Key applications include its role in pharmaceutical synthesis, where stereochemistry critically influences biological activity .

Properties

IUPAC Name |

ethyl 5-(phenylmethoxyamino)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFGESFJQKOOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

Introduction of the Benzyloxyamino Group: The benzyloxyamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable leaving group on the piperidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the benzyloxyamino group to an amine or other reduced forms.

Substitution: The benzyloxyamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a piperidine derivative with an ethyl ester group and a benzyloxyamino substituent. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules.

- Biology This compound can be employed in biological studies, such as those involving enzyme inhibition or receptor binding. Research has shown that derivatives of this compound can effectively inhibit β-lactamases, suggesting its potential use in overcoming antibiotic resistance.

- Industry It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction Reduction reactions can convert the benzyloxyamino group to an amine or other reduced forms, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution The benzyloxyamino group can be substituted with other nucleophiles like amines, thiols, or halides under appropriate conditions.

Mechanism of Action

The mechanism of action of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxyamino group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Stereochemical Impact :

- The (2R,5S) configuration in the target compound contrasts with the (2S,5R) diastereomer (CAS 1416134-48-9), which is an avibactam impurity. This reversal drastically alters biological activity, as β-lactamase inhibitors require precise stereochemistry for enzyme binding .

Ester Group Variations :

- Ethyl esters (e.g., CAS 2306254-34-0) generally exhibit higher solubility in organic solvents compared to benzyl esters (e.g., CAS 1171080-45-7), which are bulkier and less polar. Methyl esters (CAS N/A ) offer intermediate volatility, useful in distillation-based purifications.

Functional Group Modifications: Replacing the amino group with an imino group (CAS 1416134-60-5 ) introduces conjugation, altering electronic properties and reactivity. This modification is leveraged in click chemistry or Schiff base formations.

Salt Forms :

- Oxalate salts (e.g., CAS 1171080-45-7 ) enhance crystallinity and stability, facilitating isolation during synthesis. However, they may introduce handling hazards (e.g., H302, H315 ).

Pharmacological Relevance: Compounds like (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate demonstrate how minor structural changes can render a molecule biologically inactive or toxic, underscoring the importance of impurity profiling in drug development .

Research Findings and Data

Thermal and Solubility Data

Biological Activity

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 278.35 g/mol. The compound's structure comprises a piperidine ring substituted with an ethyl ester and a benzyloxy group, which play critical roles in its biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The benzyloxy group can engage in hydrogen bonding, enhancing binding affinity to enzymes or receptors.

- Structural Rigidity : The piperidine ring provides stability and specificity to the compound, facilitating its interaction with biological macromolecules .

Biological Activities

Research indicates that this compound demonstrates several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains through inhibition of β-lactamase enzymes .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is critical for developing new therapeutic agents targeting resistant bacterial infections .

- Potential Neurological Effects : Due to its piperidine structure, there is speculation about its effects on neurotransmitter systems, although further studies are required to confirm these interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting from commercially available precursors.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution methods.

- Esterification : Converting the carboxylic acid to an ethyl ester to enhance solubility and bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Study on β-Lactamase Inhibition : Research demonstrated that derivatives of this compound effectively inhibit various β-lactamases, suggesting potential use in overcoming antibiotic resistance .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption characteristics and metabolic stability in preliminary animal models.

Comparative Analysis with Similar Compounds

A comparison table highlights how this compound relates to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Piperidin-2-one | Contains a carbonyl group | Exhibits different reactivity due to carbonyl presence |

| Benzyloxycarbonylpiperazine | Piperazine ring with benzyloxy group | Different ring structure affects biological activity |

| 1-(Benzyloxy)-4-(ethylamino)piperidine | Ethyl amine substitution | Potentially different pharmacokinetics due to amine |

These compounds share similarities in their piperidine or piperazine structures but differ significantly in their functional groups and resultant biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.